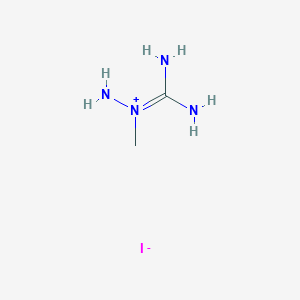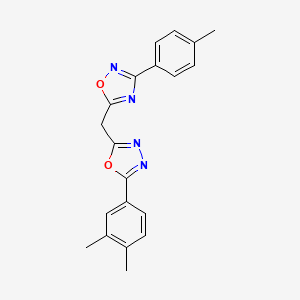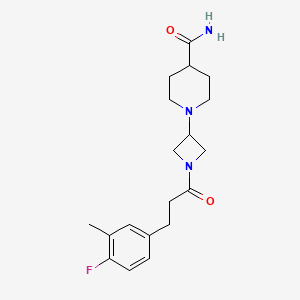
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
カタログ番号:
B2651617
CAS番号:
299418-75-0
分子量:
292.291
InChIキー:
JZPXSMURKIJDAG-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
概要
説明
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. It has a methoxyphenyl group attached to it, which could potentially give it unique properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Again, without specific information, it’s hard to say what reactions this compound might undergo. The presence of the methoxyphenyl group could make it a potential candidate for reactions like demethylation .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would typically be determined experimentally. The presence of the methoxyphenyl group could potentially impact these properties .科学的研究の応用
Organic Synthesis and Chemical Transformations
- This compound and its derivatives are used in organic synthesis, showcasing their utility in constructing complex molecular architectures. For example, the rearrangement of similar compounds to give methoxy- and cyano- derivatives demonstrates the chemical versatility of tetrahydropyrimidine derivatives in synthetic chemistry (Bullock et al., 1972). Moreover, the synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids and their examination for liquid crystal properties highlight their potential in materials science (Mikhaleva, 2003).
Thermodynamic Studies
- Thermodynamic properties of these esters have been investigated, with studies focusing on combustion energies, enthalpies of formation, and phase transition behaviors. Such research provides insights into the physical chemistry of tetrahydropyrimidine derivatives, useful for further chemical engineering and materials science applications (Klachko et al., 2020).
Antimicrobial and Antiviral Research
- Certain derivatives exhibit antimicrobial and antiviral activities, with specific compounds showing inhibitory effects against retrovirus replication in cell culture. These findings suggest potential therapeutic applications for these compounds in treating viral infections (Hocková et al., 2003).
Advanced Synthesis Techniques
- Research into the synthesis of novel heterocyclic compounds from these derivatives highlights the ongoing development of new synthetic methodologies. The Biginelli reaction, for instance, has been utilized to create functionalized pyrimidines, showcasing the adaptability of these compounds in organic synthesis (Gein et al., 2020).
Antidiabetic and Pharmacological Investigations
- Investigations into the antidiabetic potential of certain dihydropyrimidine derivatives underscore the medicinal chemistry applications of these compounds. Such studies aim to develop new therapeutic agents for managing diabetes, illustrating the pharmacological relevance of tetrahydropyrimidine derivatives (Lalpara et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-7-11(13(18)21-3)12(16-14(19)15-7)8-4-5-9(17)10(6-8)20-2/h4-6,12,17H,1-3H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXSMURKIJDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Yield
46%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)
![tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate](/img/structure/B2651537.png)

![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)
![9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B2651541.png)

![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)
![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)
![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)

![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)


![(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2651556.png)
